molecular formula C14H17BrF2O B6294819 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone CAS No. 2173128-10-2

2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone

Cat. No.: B6294819
CAS No.: 2173128-10-2
M. Wt: 319.18 g/mol
InChI Key: HAXYXEHYOSFQKA-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is characterized by the presence of bromine, fluorine, and a hexyl-substituted phenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone typically involves the bromination and fluorination of appropriate precursors. One common method involves the reaction of 4-hexylbenzaldehyde with bromine and difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanones, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .

Scientific Research Applications

2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexyl group in 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXYXEHYOSFQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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